REACTION_CXSMILES
|
[OH-].[K+].C(O)C.[SH:6][CH2:7][CH2:8][OH:9].[CH3:10][C:11]1([CH3:14])[CH2:13][O:12]1>>[OH:9][CH2:8][CH2:7][S:6][CH2:10][C:11]([OH:12])([CH3:14])[CH3:13] |f:0.1|
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
SCCO
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
CC1(OC1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Type
|
DISTILLATION
|
Details
|
distilled in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
OCCSCC(C)(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |